S-Ethyl pentadecafluorooctanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl pentadecafluorooctanethioate is a synthetic organofluorine compound characterized by the presence of a sulfur atom bonded to an ethyl group and a highly fluorinated carbon chain. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl pentadecafluorooctanethioate typically involves the reaction of pentadecafluorooctanoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C8F15COCl+C2H5SH→C8F15COSC2H5+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl pentadecafluorooctanethioate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thioesters
Scientific Research Applications
S-Ethyl pentadecafluorooctanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the behavior of PFAS.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its hydrophobic and oleophobic characteristics
Mechanism of Action
The mechanism of action of S-Ethyl pentadecafluorooctanethioate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
S-Ethyl pentadecafluorooctanethioate is unique due to the presence of the ethyl thioester group, which imparts distinct chemical reactivity compared to other PFAS.
Properties
CAS No. |
111918-92-4 |
---|---|
Molecular Formula |
C10H5F15OS |
Molecular Weight |
458.19 g/mol |
IUPAC Name |
S-ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanethioate |
InChI |
InChI=1S/C10H5F15OS/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3 |
InChI Key |
ISLZADUTZXUCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.